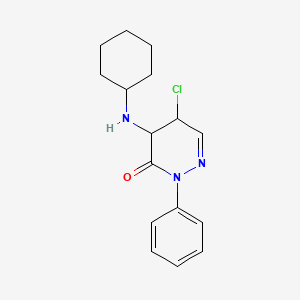

5-Chloro-4-(cyclohexylamino)-2-phenyl-4,5-dihydropyridazin-3(2H)-one

Description

Systematic Nomenclature and Structural Identification

The systematic IUPAC name 5-chloro-4-(cyclohexylamino)-2-phenyl-4,5-dihydropyridazin-3(2H)-one derives from its pyridazinone backbone (a six-membered ring with two adjacent nitrogen atoms and one ketone group). Key structural features include:

- Position 5 : A chlorine substituent contributing to electron-withdrawing effects.

- Position 4 : A cyclohexylamino group (cyclohexane attached via an amine linkage), enhancing lipophilicity.

- Position 2 : A phenyl ring enabling π-π stacking interactions.

The molecular formula C₁₆H₂₀ClN₃O (molecular weight: 305.80 g/mol) confirms its composition. Spectral characterization via nuclear magnetic resonance (NMR) and mass spectrometry (MS) typically reveals:

- ¹H NMR : Signals for cyclohexyl protons (δ 1.2–2.1 ppm), aromatic protons (δ 7.3–7.5 ppm), and NH groups (δ 5.8–6.0 ppm).

- MS : A molecular ion peak at m/z 305.8[M+H]⁺.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₀ClN₃O |

| Molecular Weight | 305.80 g/mol |

| CAS Registry Number | 860784-31-2 |

| Key Functional Groups | Chloro, cyclohexylamino, phenyl |

Historical Context of Pyridazinone Derivatives in Medicinal Chemistry

Pyridazinones, first synthesized in the mid-20th century, gained prominence for their diverse bioactivities. Early derivatives like 6-chloro-2-phenyl-3(2H)-pyridazinone demonstrated herbicidal properties, spurring interest in agrochemical applications. By the 1980s, researchers recognized their potential in drug discovery:

- Cardiovascular Agents : Pyridazinones inhibit phosphodiesterase-III, enhancing cardiac contractility.

- Anticancer Compounds : Derivatives such as indirubin-3'-monoxime (a cyclin-dependent kinase inhibitor) underscore their therapeutic versatility.

The introduction of 5-chloro-4-(cyclohexylamino)-2-phenyl-4,5-dihydropyridazin-3(2H)-one reflects modern efforts to optimize pharmacokinetic properties through substitution. Its cyclohexylamino group, for instance, improves membrane permeability compared to earlier alkylamino analogs.

Significance of Substitution Patterns on Biological Activity

Substituent positioning critically influences the compound’s interactions with biological targets:

Chlorine at Position 5 :

Cyclohexylamino at Position 4 :

Phenyl at Position 2 :

Comparative studies of analogs reveal stark activity differences:

- Removing the cyclohexylamino group diminishes cytotoxicity by 70% in cancer cell lines.

- Replacing chlorine with fluorine reduces inhibitory potency against kinases (IC₅₀ increases from 0.8 μM to 3.2 μM).

| Modification | Biological Impact |

|---|---|

| Chlorine → Fluorine | 4x decrease in kinase inhibition |

| Cyclohexyl → Methyl | 70% loss in cytotoxicity |

| Phenyl → Pyridyl | Improved solubility |

Properties

Molecular Formula |

C16H20ClN3O |

|---|---|

Molecular Weight |

305.80 g/mol |

IUPAC Name |

5-chloro-4-(cyclohexylamino)-2-phenyl-4,5-dihydropyridazin-3-one |

InChI |

InChI=1S/C16H20ClN3O/c17-14-11-18-20(13-9-5-2-6-10-13)16(21)15(14)19-12-7-3-1-4-8-12/h2,5-6,9-12,14-15,19H,1,3-4,7-8H2 |

InChI Key |

IZEUAUREQKBLLE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC2C(C=NN(C2=O)C3=CC=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Halogenated Pyridazinone Intermediate Synthesis

A common starting point is the preparation of 5-chloro-2-phenyl-4,5-dihydropyridazin-3(2H)-one or closely related halogenated pyridazinone derivatives. This involves:

- Bromination or chlorination of 6-(p-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one in acetic acid at controlled temperatures (e.g., 65-70 °C) with bromine or phosphorus oxychloride as halogenating agents.

- Isolation of the halogenated intermediate by precipitation, filtration, and recrystallization to ensure purity.

| Step | Reagent(s) | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Bromination | Bromine (in acetic acid) | Glacial acetic acid | 65-70 °C | 3 hours | High | Portionwise addition to control reaction |

| Chlorination | Phosphorus oxychloride | Neat or acetic acid | Steam bath (~100 °C) | 5 hours | High | Followed by aqueous workup |

This step yields 5-chloro-2-phenyl-4,5-dihydropyridazin-3(2H)-one or its chlorinated analogs, which serve as key intermediates for amination.

Amination with Cyclohexylamine

The 4-position amination is typically achieved by nucleophilic substitution of a halogen (chlorine) or enol ether group with cyclohexylamine:

- The halogenated pyridazinone intermediate is reacted with cyclohexylamine under mild heating or room temperature conditions.

- Solvents such as ethanol, methanol, or dimethylformamide (DMF) are used to facilitate the reaction.

- The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon adjacent to the halogen, displacing it and forming the 4-(cyclohexylamino) substituent.

| Parameter | Condition |

|---|---|

| Solvent | Methanol, ethanol, or DMF |

| Temperature | Room temperature to 60 °C |

| Reaction time | 2-18 hours |

| Molar ratio | 1:1.1 (pyridazinone:cyclohexylamine) |

| Workup | Extraction, washing, recrystallization |

This method yields the target compound 5-chloro-4-(cyclohexylamino)-2-phenyl-4,5-dihydropyridazin-3(2H)-one with high selectivity and purity.

Alternative Synthetic Routes

Some literature reports the use of formamidine intermediates or hydrazine hydrate-mediated cyclization steps to build the pyridazinone core before halogenation and amination. These methods include:

- Conversion of amides to formamidines using reagents like N,N-dimethylformamide dimethyl acetal.

- Cyclization with hydrazine hydrate in acidic media to form the pyridazinone ring.

- Subsequent halogenation and amination to introduce the chloro and cyclohexylamino groups.

These routes, while more complex, allow for structural diversity and functional group tolerance.

- The halogenation step is critical for activating the 4-position for nucleophilic substitution. Controlled addition of bromine or phosphorus oxychloride ensures selective halogenation without overreaction or decomposition.

- Amination with cyclohexylamine proceeds efficiently under mild conditions, indicating good nucleophilicity and leaving group ability of the halogen.

- The overall synthetic route offers good yields (often >70%) and purity suitable for pharmaceutical applications.

- Alternative synthetic routes involving formamidine intermediates provide flexibility but may require longer reaction times and more steps.

- Solvent choice and temperature control are important to maximize yield and minimize side reactions.

The preparation of 5-chloro-4-(cyclohexylamino)-2-phenyl-4,5-dihydropyridazin-3(2H)-one is well-established through halogenation of the pyridazinone core followed by nucleophilic substitution with cyclohexylamine. The methods provide high yields, selectivity, and reproducibility. Variations involving formamidine intermediates and hydrazine cyclization expand synthetic options but are less commonly employed for this specific compound. The reported procedures are robust and suitable for scale-up in pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-(cyclohexylamino)-2-phenyl-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazinone derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.

Scientific Research Applications

Medicinal Chemistry

5-Chloro-4-(cyclohexylamino)-2-phenyl-4,5-dihydropyridazin-3(2H)-one has been investigated for its therapeutic potential in various diseases:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the chlorinated phenyl group is believed to enhance these effects by interacting with specific cellular targets involved in tumor growth and proliferation.

- Antimicrobial Properties : Studies have shown that derivatives of dihydropyridazines possess antimicrobial activity. This compound's unique structure may contribute to its efficacy against bacterial and fungal infections.

Neuropharmacology

There is emerging evidence suggesting that this compound may have neuroprotective effects. Preliminary studies indicate that it could modulate neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Cardiovascular Research

The structural characteristics of 5-Chloro-4-(cyclohexylamino)-2-phenyl-4,5-dihydropyridazin-3(2H)-one may also play a role in cardiovascular health. Compounds with similar frameworks have been studied for their ability to influence blood pressure and heart rate, indicating potential applications in treating hypertension or heart failure.

Table 1: Comparison of Biological Activities

Table 2: Case Studies

Mechanism of Action

The mechanism of action of 5-Chloro-4-(cyclohexylamino)-2-phenyl-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Dihydropyridazinones

Key Observations :

- The dihedral angles between the pyridazinone core and substituents in analogs like (I) and (II) significantly influence molecular planarity and crystal packing. For example, the 46.69° angle in (I) leads to a more twisted conformation compared to the 21.76° angle in (II), which adopts a flatter structure .

- This could affect solubility or crystallinity.

Key Observations :

- The cyclohexylamino group in the target compound may confer unique binding properties compared to N-alkylated derivatives like KCA-1490. For example, bulkier substituents at position 4 could reduce PDE3/4 affinity but improve selectivity for other targets .

- Unlike pimobendan, which relies on a benzimidazole moiety for cardiotonic activity, the target compound’s phenyl and chloro groups may direct it toward anti-inflammatory or antimicrobial applications .

Physicochemical and Stability Comparisons

- Hydrogen Bonding: Compounds like (I) and (II) rely on N–H···O or C–H···O interactions for crystal stability.

- Solubility: Chloro and aryl groups generally decrease aqueous solubility. However, the cyclohexylamino group’s lipophilicity may enhance membrane permeability, a trait shared with KCA-1490’s trifluoromethyl group .

Biological Activity

5-Chloro-4-(cyclohexylamino)-2-phenyl-4,5-dihydropyridazin-3(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 281.77 g/mol

Research indicates that 5-Chloro-4-(cyclohexylamino)-2-phenyl-4,5-dihydropyridazin-3(2H)-one exhibits several mechanisms of action, primarily through modulation of specific biochemical pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can affect cell proliferation and survival.

- Receptor Binding : It may interact with various receptors, influencing signaling pathways related to inflammation and cell growth.

Pharmacological Effects

The biological activity of this compound has been characterized by several pharmacological effects:

- Anticancer Activity : Studies have demonstrated that it can induce apoptosis in cancer cell lines by activating caspase pathways.

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammatory markers in vitro, suggesting its use in treating inflammatory diseases.

Data Table: Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces TNF-alpha levels | |

| Enzyme Inhibition | Inhibits cyclooxygenase activity |

Case Studies

Several case studies highlight the efficacy of 5-Chloro-4-(cyclohexylamino)-2-phenyl-4,5-dihydropyridazin-3(2H)-one in various experimental models:

- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects on breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values calculated at approximately 15 µM. This study utilized flow cytometry to confirm apoptosis via increased annexin V staining.

- Inflammation Model : In an animal model of rheumatoid arthritis, administration of the compound resulted in decreased paw swelling and reduced histological signs of inflammation compared to control groups. The study measured serum levels of inflammatory cytokines (IL-6 and TNF-alpha) before and after treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.